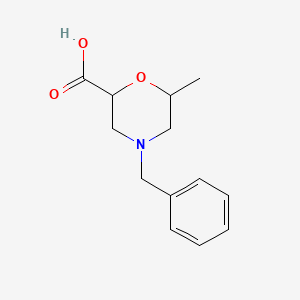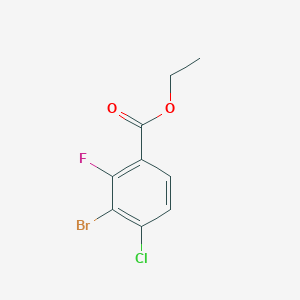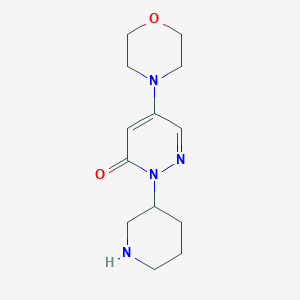
2-Amino-4-chloro-6-methylpyrimidine-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-4-chloro-6-methylpyrimidine-5-carbaldehyde is a heterocyclic organic compound with the molecular formula C6H6ClN3O It is a derivative of pyrimidine, a six-membered ring structure containing nitrogen atoms at positions 1 and 3
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-chloro-6-methylpyrimidine-5-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 2-Amino-4-chloro-6-methylpyrimidine.
Formylation: The formylation of 2-Amino-4-chloro-6-methylpyrimidine is achieved using formylating agents such as formic acid or formamide under acidic conditions. This reaction introduces the formyl group (-CHO) at the 5-position of the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis procedures with appropriate optimization for yield and purity.
化学反应分析
Types of Reactions
2-Amino-4-chloro-6-methylpyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The aldehyde group (-CHO) can be oxidized to a carboxylic acid (-COOH) or reduced to an alcohol (-CH2OH).
Condensation Reactions: The amino group (-NH2) and the aldehyde group can participate in condensation reactions to form Schiff bases or imines.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium methoxide, ammonia, or primary amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Products with various substituents replacing the chlorine atom.
Oxidation: 2-Amino-4-chloro-6-methylpyrimidine-5-carboxylic acid.
Reduction: 2-Amino-4-chloro-6-methylpyrimidine-5-methanol.
科学研究应用
2-Amino-4-chloro-6-methylpyrimidine-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of 2-Amino-4-chloro-6-methylpyrimidine-5-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: Lacks the formyl group at the 5-position.
2-Amino-4-chloro-5-methylpyrimidine: Has a methyl group instead of a formyl group at the 5-position.
2-Amino-4-chloro-6-methylpyrimidine-5-carboxylic acid: The aldehyde group is oxidized to a carboxylic acid.
Uniqueness
2-Amino-4-chloro-6-methylpyrimidine-5-carbaldehyde is unique due to the presence of both an amino group and an aldehyde group on the pyrimidine ring, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
属性
分子式 |
C6H6ClN3O |
|---|---|
分子量 |
171.58 g/mol |
IUPAC 名称 |
2-amino-4-chloro-6-methylpyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C6H6ClN3O/c1-3-4(2-11)5(7)10-6(8)9-3/h2H,1H3,(H2,8,9,10) |
InChI 键 |
OAPBIRKSAUEKKJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NC(=N1)N)Cl)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-[3-(phenylmethyl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B12948470.png)

